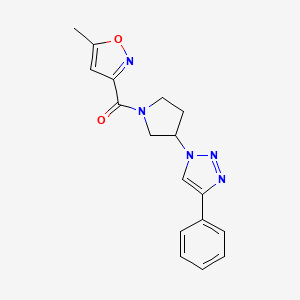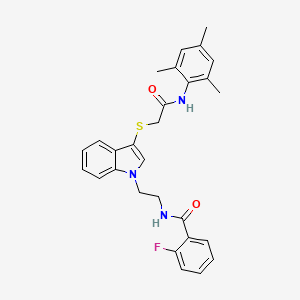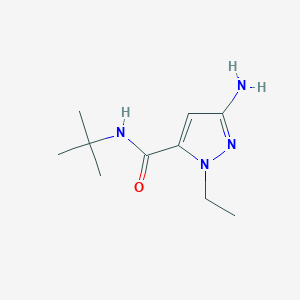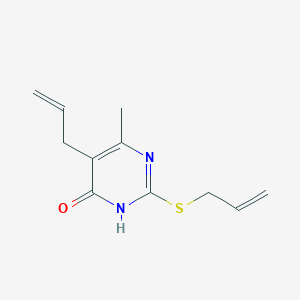
(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a 5-methylisoxazole, a 1,2,3-triazole, and a pyrrolidine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, specific synthesis methods for this exact compound were not found in the available resources .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 5-methylisoxazole ring, a 1,2,3-triazole ring, and a pyrrolidine ring . These rings are likely to influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. The isoxazole, triazole, and pyrrolidine rings are all reactive sites that could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific details about these properties were not found in the available resources .Aplicaciones Científicas De Investigación
Naphtho [1,2-e] [1,3]oxazines Synthesis
The compound has been utilized in the synthesis of naphtho [1,2-e] [1,3]oxazines . Researchers have developed an efficient method for synthesizing these heterocyclic compounds via a one-pot condensation reaction. By combining β-naphthol, 3-amino-5-methylisoxazole, and arylaldehydes catalyzed by bismuth (III) trifluoromethanesulfonate, they obtained various naphtho [1,2-e] [1,3]oxazines. These compounds exhibit potential for applications in materials science, drug discovery, and photochromic switches .
1,2,3-Triazole Moiety-Based Medicinal Scaffolds
The 1,2,3-triazole moiety is a versatile scaffold in medicinal chemistry. The compound contributes to this field. Researchers have explored derivatives containing the 1,2,3-triazole ring for their anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. These scaffolds hold promise for developing novel therapeutic agents .
Antituberculosis Agents with a Novel Mechanism of Action
The compound’s 1,2,3-triazole moiety has also been investigated for its potential as an antituberculosis agent. Specifically, 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives have shown promise. Further chemical optimization and biological research are needed to identify non-toxic antituberculosis agents with a unique mechanism of action .
Photochromic Switches and Oxazine Rings
Researchers have explored the compound’s photochromic properties. It can serve as a fast and stable photochromic switch based on the opening and closing of an oxazine ring. These properties have applications in optical devices and materials .
Antimicrobial Activities
The compound’s derivatives, such as dihydro-2H-benzo- and naphtho-1,3-oxazines, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit potential as antibacterial agents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-9-15(19-24-12)17(23)21-8-7-14(10-21)22-11-16(18-20-22)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKULVZNVNFHAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)






![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2665501.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)
![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)